molecular formula C22H19F3N4O2 B2371030 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone CAS No. 477863-62-0

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone

Cat. No.: B2371030
CAS No.: 477863-62-0
M. Wt: 428.415
InChI Key: ACGZRWICICOUPO-UHFFFAOYSA-N
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Description

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone is a complex organic compound characterized by its unique structure, which includes a pyridazinone core, a phenyl group, and a trifluoromethyl-substituted benzoyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cyclization of appropriate hydrazine derivatives with diketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone involves its interaction with specific molecular targets. It is known to inhibit calcium ion influx, which is crucial for the activation of various cellular processes, including platelet aggregation. This inhibition can lead to potential therapeutic effects in conditions such as cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

    6-aryl-3(2H)-pyridazinone derivatives: These compounds share the pyridazinone core but differ in the substituents attached to the core.

    Trifluoromethyl-substituted benzoyl piperazines: These compounds have similar trifluoromethyl-substituted benzoyl groups but may have different core structures.

Uniqueness

6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit calcium ion influx sets it apart from other similar compounds .

Properties

IUPAC Name

3-phenyl-4-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)17-8-4-7-16(13-17)21(31)29-11-9-28(10-12-29)18-14-19(30)26-27-20(18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZRWICICOUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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